methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBTZJGUQFRZFI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as a methylsulfonyl-substituted alkene. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the dimethylamine on the alkene, followed by esterification to form the final product. Common solvents used in this synthesis include dichloromethane and methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dimethylamino and methylsulfonyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can act as a nucleophile, while the methylsulfonyl group can participate in electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amino and Sulfonyl Groups
Methyl (Z)-2-[(E)-2-Cyano-2-(2-Pyridinyl)ethenyl]amino-3-Dimethylaminopropenoate ()
- Molecular Formula : C₁₃H₁₅N₅O₂
- Key Features: Contains a cyano group and a pyridinyl substituent instead of methylsulfonyl. Exhibits (Z)-stereochemistry at the propenoate backbone.
- Synthesis: Prepared via condensation of aromatic amines with methyl/ethyl propenoate derivatives under mild acidic conditions (acetic acid, room temperature) .
- Reactivity: The cyano group enhances electrophilicity, enabling nucleophilic additions, while the pyridinyl ring facilitates coordination in metal-catalyzed reactions.
Sodium 2-Methylprop-2-ene-1-Sulphonate ()
- Molecular Formula : C₄H₇NaO₃S
- Key Features: A sulfonate salt with a terminal alkene group. Lacks the amino and ester functionalities of the target compound.
- Applications : Used as a surfactant or ion-exchange resin due to its sulfonate group .
Methyl 2-Hexenoate ()
Comparative Data Table
Reactivity and Functional Group Analysis
- Methylsulfonyl vs. Cyano Groups: The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the α,β-unsaturated system. This contrasts with the cyano group in the pyridinyl derivative, which also acts as an EWG but may participate in cyclization reactions due to its linear geometry .
- Amino Groups: The dimethylamino group in the target compound can act as a weak base or nucleophile, whereas aromatic amines (e.g., in ’s 3-(methylamino)-propanol derivatives) exhibit stronger nucleophilic character due to resonance stabilization .
Crystallographic and Structural Validation
- The target compound’s stereochemistry and conformation could be validated using programs like SHELXL () or ORTEP-3 (), which are widely used for small-molecule refinement and graphical representation of crystal structures .
- Structure validation protocols () ensure accuracy in bond lengths, angles, and torsional parameters, critical for confirming the (E)-configuration of the propenoate backbone .
Biological Activity
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate, also known as a vinyl sulfone derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a covalent inhibitor of cysteine proteases. This article explores its biological activity, synthesis, and implications in therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
The synthesis of this compound involves a multi-step process that typically includes the formation of the vinyl sulfone moiety. For instance, one method involves the reaction of potassium phthalimide with various intermediates through a five-step sequence to yield the final product. The critical step in this synthesis is the formation of the sulfone group, which is essential for its biological activity .
This compound acts primarily as an irreversible covalent inhibitor of cysteine proteases. It has been shown to inhibit the nsP2 enzyme of Chikungunya virus (CHIKV) with an IC50 value of 60 nM and an EC50 value of 40 nM in viral replication assays. These values indicate a potent antiviral activity against CHIKV, demonstrating its potential for therapeutic use in viral infections .
Comparative Efficacy
To illustrate its effectiveness compared to other compounds, a summary table is presented below:
| Compound | IC50 (nM) | EC50 (nM) | Target Enzyme |
|---|---|---|---|
| This compound | 60 | 40 | nsP2 (CHIKV) |
| Known Alphavirus Inhibitor NHC | 1000 | 1000 | nsP2 (CHIKV) |
This table highlights that this compound is significantly more potent than the known inhibitor NHC .
Antiviral Activity
In a study examining the antiviral properties of various vinyl sulfone derivatives, this compound was found to exhibit superior activity against CHIKV compared to other synthesized analogs. The study utilized human fibroblast MRC5 cells to assess viral replication and demonstrated that this compound effectively reduced viral load at low concentrations .
Potential Therapeutic Use
Given its mechanism as a covalent inhibitor, there is significant interest in exploring this compound for therapeutic applications beyond viral infections. Its ability to selectively target cysteine proteases suggests potential utility in treating diseases where these enzymes play a critical role, such as certain cancers and parasitic infections .
Q & A
Q. What are the key synthetic strategies for preparing methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate?
- Methodology : The compound can be synthesized via a multi-step pathway involving: (i) Michael addition to introduce the dimethylamino group, followed by (ii) Sulfonation using methanesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine as a base). (iii) Esterification with methanol in the presence of catalytic acid (e.g., H₂SO₄) to form the methyl ester. Key intermediates should be characterized by ¹H/¹³C NMR to confirm regioselectivity and stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- NMR Spectroscopy : ¹H NMR can resolve the (E)-configuration of the double bond (typically δ 6.5–7.5 ppm for vinyl protons with coupling constants J ≈ 12–16 Hz). ¹³C NMR confirms the sulfonyl (δ 45–55 ppm) and ester carbonyl (δ 165–175 ppm) groups .
- IR Spectroscopy : Look for stretches at ~1700 cm⁻¹ (ester C=O) and ~1150–1300 cm⁻¹ (sulfonyl S=O) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Q. How can researchers optimize reaction conditions for introducing the methylsulfonyl group?
- Approach :
- Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
- Monitor temperature (0–25°C) to prevent over-sulfonation.
- Employ TLC or HPLC to track reaction progress and isolate pure products .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic and steric effects of the methylsulfonyl group?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions.
- Molecular Dynamics (MD) : Simulate steric hindrance caused by the sulfonyl group in solvent environments .
- Compare computational results with experimental X-ray crystallography data (if available) to validate geometries .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Analytical Framework :
- Conduct pH-dependent stability studies using:
(i) UV-Vis spectroscopy to monitor degradation kinetics.
(ii) LC-MS to identify decomposition products (e.g., hydrolysis of the ester or sulfonyl group). - Correlate findings with Hammett acidity constants (σ values) to explain substituent effects .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Approach :
- Structure-Activity Relationship (SAR) : Modify the dimethylamino group to tertiary amines or quaternary ammonium salts for improved solubility.
- Click Chemistry : Introduce triazole or fluorinated moieties via azide-alkyne cycloaddition to enhance pharmacokinetic properties .
- Validate derivatives using enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. How can researchers address challenges in polymerizing this compound for materials science applications?
- Solutions :
- Use free-radical initiators (e.g., AIBN) in bulk or solution polymerization.
- Optimize monomer-to-initiator ratios (e.g., 100:1) and reaction time (12–24 hours) to achieve high molecular weight polymers.
- Characterize polymers via GPC for polydispersity and DSC for thermal stability .
Notes
- Avoid commercial sources (e.g., ) and prioritize peer-reviewed data (e.g., Acta Crystallographica, EFSA).
- Cross-reference spectral data with analogous prop-2-enoate derivatives (–17) for methodological consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
